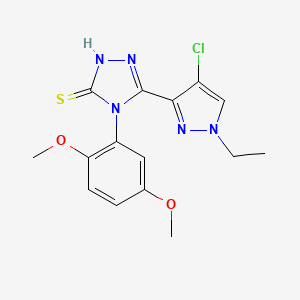
5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Descripción general
Descripción
5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro and ethyl groups: Chlorination and alkylation reactions can be used to introduce the chloro and ethyl groups onto the pyrazole ring.
Formation of the triazole ring: This can be done by reacting the pyrazole derivative with an azide compound under cyclization conditions.
Attachment of the dimethoxyphenyl group: This step involves the coupling of the triazole ring with a dimethoxyphenyl derivative using a suitable coupling reagent.
Introduction of the hydrosulfide group: This can be achieved by reacting the intermediate compound with a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.
Substitution: The chloro group on the pyrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, alcohols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group would yield various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial activity and can be used in the development of new antibiotics.
Antifungal Agents: These compounds are also used in the development of antifungal drugs.
Medicine
Anticancer Agents: Some triazole derivatives have shown promising anticancer activity and are being investigated for their potential use in cancer therapy.
Anti-inflammatory Agents: These compounds can also be used in the development of anti-inflammatory drugs.
Industry
Agriculture: Triazole derivatives are used as fungicides and herbicides in agriculture.
Pharmaceuticals: These compounds are used in the synthesis of various pharmaceutical drugs.
Mecanismo De Acción
The mechanism of action of 5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various downstream effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its diverse biological activities.
Fluconazole: A triazole antifungal drug used to treat fungal infections.
Voriconazole: Another triazole antifungal drug with a broad spectrum of activity.
Uniqueness
5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives. The presence of the chloro, ethyl, and dimethoxyphenyl groups may enhance its potency, selectivity, and pharmacokinetic properties.
Propiedades
IUPAC Name |
3-(4-chloro-1-ethylpyrazol-3-yl)-4-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2S/c1-4-20-8-10(16)13(19-20)14-17-18-15(24)21(14)11-7-9(22-2)5-6-12(11)23-3/h5-8H,4H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMOLCWAVQQDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NNC(=S)N2C3=C(C=CC(=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4806738.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)piperidine](/img/structure/B4806743.png)
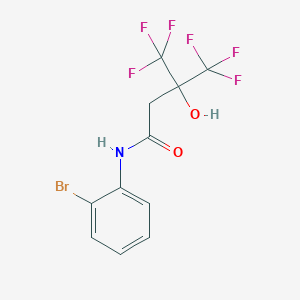
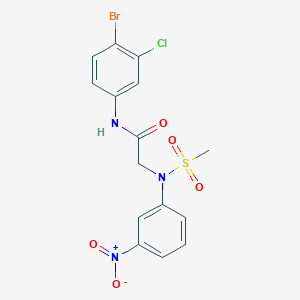
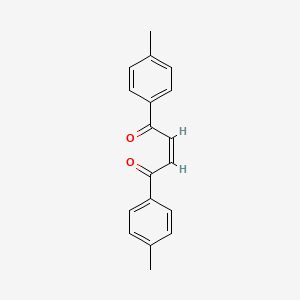
![ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4806784.png)

![2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B4806799.png)

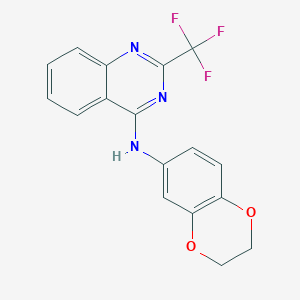
![[1-(2-{[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4806810.png)
![(5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B4806813.png)
![3-isopropoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4806827.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4806831.png)
